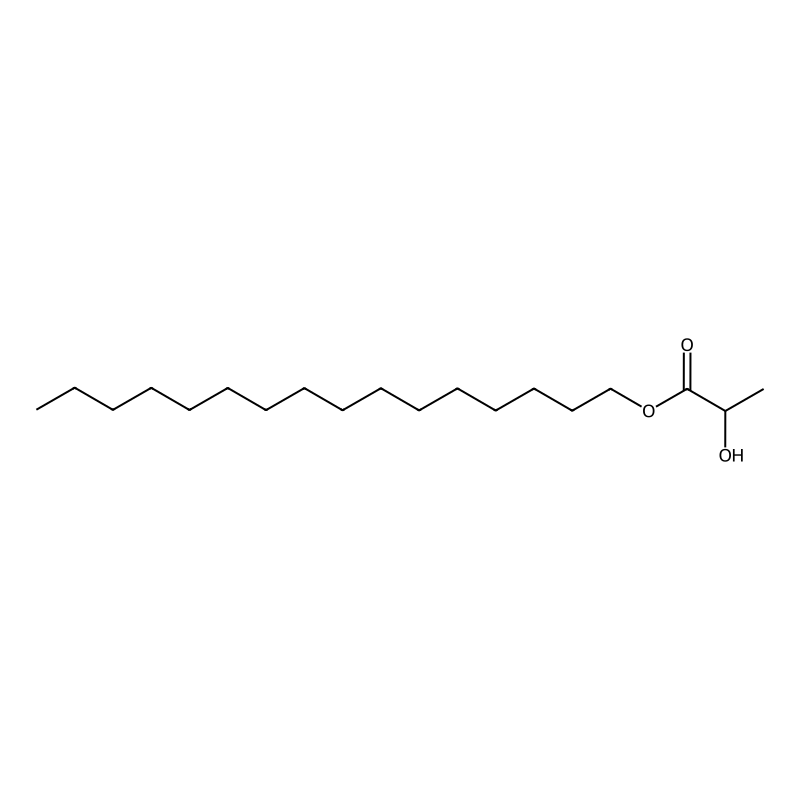Cetyl lactate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Pharmaceutical and Cosmetic Research
- Emulsifying and thickening agent: Cetyl lactate acts as an effective emulsifier, enabling the efficient mixing of oil and water-based components in various pharmaceutical and cosmetic formulations []. This property makes it valuable in creating creams, lotions, and ointments [].
- Skin penetration enhancement: Studies suggest cetyl lactate can enhance the penetration of certain drugs and other topical agents through the skin, potentially improving their efficacy []. However, further research is needed to fully understand its mechanism and effectiveness in different applications.
Drug Delivery Research
- Nanoparticle carrier: Cetyl lactate shows promise as a carrier material for drug delivery systems, particularly in the development of nanoparticles []. Its biocompatibility and ability to modify nanoparticle properties make it a potentially valuable tool for targeted drug delivery research.
- Sustained release: Cetyl lactate's ability to form slow-release matrices has led to its exploration in the development of sustained-release drug delivery systems, potentially improving drug effectiveness and reducing dosing frequency [].
Food Science Research
Cetyl lactate is an ester formed from the reaction of cetyl alcohol and lactic acid, with the chemical formula and a CAS Registry Number of 35274-05-6. It appears as a white, waxy solid at room temperature and is known for its emollient properties, making it a valuable ingredient in cosmetic and personal care formulations. Cetyl lactate serves multiple functions, including acting as a skin conditioning agent, emollient, and humectant, which helps retain moisture in the skin .
Cetyl lactate is synthesized through an esterification reaction between cetyl alcohol and lactic acid. The general reaction can be represented as follows:
In this process, sulfuric acid is often used as a catalyst to facilitate the reaction . The formation of cetyl lactate involves the nucleophilic attack of the hydroxyl group of lactic acid on the carbonyl carbon of cetyl alcohol, leading to the release of water.
Cetyl lactate exhibits several biological activities that contribute to its effectiveness in cosmetic applications. Primarily, it acts as an emollient, creating a barrier on the skin's surface that helps to lock in moisture. This property enhances skin hydration and improves texture. Additionally, cetyl lactate has been shown to possess mild antibacterial properties, which may contribute to its utility in personal care products .
The synthesis of cetyl lactate can be achieved through various methods:
- Direct Esterification: This method involves heating cetyl alcohol with lactic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. The reaction typically occurs at temperatures between 50°C to 60°C.
- Transesterification: Cetyl lactate can also be produced by transesterifying other fatty alcohols or fatty acids with lactic acid under suitable conditions.
- Enzymatic Synthesis: Enzymes such as lipases can catalyze the formation of cetyl lactate under mild conditions, offering an environmentally friendly alternative to chemical synthesis .
Cetyl lactate is widely used in various industries due to its beneficial properties:
- Cosmetics: It is commonly found in lotions, creams, and ointments as a moisturizing agent.
- Pharmaceuticals: Cetyl lactate can be utilized in topical formulations for its skin-conditioning effects.
- Food Industry: Although less common, it may be used as an emulsifier or stabilizer in certain food products .
Research indicates that cetyl lactate interacts with skin cells by forming a protective barrier that enhances moisture retention. This interaction is crucial for maintaining skin hydration and integrity. Studies have shown that formulations containing cetyl lactate can improve skin texture and reduce dryness when applied regularly .
Additionally, cetyl lactate has been assessed for safety in cosmetic formulations by expert panels, concluding that it is safe for use at concentrations up to 10% .
Cetyl lactate shares similarities with other fatty alcohol esters but has unique properties that distinguish it:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Myristyl Lactate | C_{15}H_{30}O_{3} | Similar emollient properties but shorter carbon chain |
| Lauryl Lactate | C_{12}H_{24}O_{3} | More volatile; used primarily for lighter formulations |
| Stearyl Lactate | C_{18}H_{36}O_{3} | Higher melting point; provides more substantial barrier function |
| Ethyl Lactate | C_{4}H_{8}O_{3} | More polar; primarily used as a solvent rather than an emollient |
Cetyl lactate stands out due to its balanced properties of being both an effective moisturizer and having good stability in cosmetic formulations. Its ability to form a water-retaining barrier on the skin makes it particularly beneficial for dry skin conditions .
Physical Description
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 66 of 68 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient








